molecular formula C4H2BrClN2OS B15260720 2-Bromo-5-chloro-1,3-thiazole-4-carboxamide CAS No. 1204297-48-2

2-Bromo-5-chloro-1,3-thiazole-4-carboxamide

Cat. No.: B15260720
CAS No.: 1204297-48-2
M. Wt: 241.49 g/mol
InChI Key: ZNCPSUAZPZFSBC-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-1,3-thiazole-4-carboxamide is a heterocyclic compound that contains both bromine and chlorine atoms attached to a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-1,3-thiazole-4-carboxamide typically involves the bromination and chlorination of thiazole derivatives. One common method includes the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another approach involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chloro-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium ethoxide or other nucleophiles can be used to replace the halogen atoms.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted thiazole derivatives .

Scientific Research Applications

2-Bromo-5-chloro-1,3-thiazole-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .

Properties

CAS No.

1204297-48-2

Molecular Formula

C4H2BrClN2OS

Molecular Weight

241.49 g/mol

IUPAC Name

2-bromo-5-chloro-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C4H2BrClN2OS/c5-4-8-1(3(7)9)2(6)10-4/h(H2,7,9)

InChI Key

ZNCPSUAZPZFSBC-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=N1)Br)Cl)C(=O)N

Origin of Product

United States

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